1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine, commonly known as CP-465,022, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptors are found in the brain and are involved in regulating wakefulness and appetite. CP-465,022 has been studied extensively for its potential therapeutic applications in sleep disorders and obesity.
科学的研究の応用
Metabolism and Disposition
A study on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, which shares a similar structural motif with the compound , detailed its metabolism and disposition in humans. The compound was primarily cleared by hepatic metabolism, with a significant portion of the administered dose recovered as the parent drug and its metabolites in feces. The study highlighted the role of enzymatic oxidation and the involvement of gut bacteria in forming nitro reduction metabolites, emphasizing the complex biotransformation processes in humans (Liu et al., 2017).
Drug Metabolism
Research into the metabolism of L-735,524, an HIV-1 protease inhibitor, revealed the identification of several significant metabolites in human urine following oral administration. The study provided insights into the primary metabolic pathways involving N-de-ethylation, amide hydrolysis, and N-hydroxylation among others. This highlights the extensive metabolic processing that similar compounds undergo in the human body, leading to a variety of metabolites with potential pharmacological or toxicological implications (Balani et al., 1995).
Pharmacokinetics and Metabolism
The disposition of CP-945,598, a cannabinoid CB1 receptor antagonist, was studied in healthy human subjects, showing that less than 2% of the dose was recovered as unchanged drug, indicating extensive metabolism. Primary metabolic pathways included N-de-ethylation and amide hydrolysis. This study provides a framework for understanding the pharmacokinetics and metabolism of complex molecules, including the extensive processing and elimination pathways involved (Miao et al., 2012).
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-13-11-14(2)21(19-13)12-15-7-9-20(10-8-15)24(22,23)17-5-3-16(18)4-6-17/h3-6,11,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDNGFONWUFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。